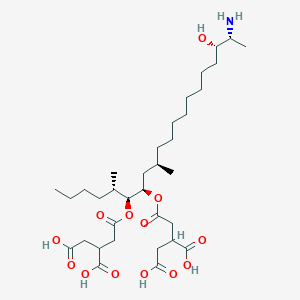

Fumonisin B4

説明

特性

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKRDVIBOEORL-JLCKPESSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136379-60-7 | |

| Record name | Fumonisin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Fumonisin B4: A Technical Guide to Fungal Producers, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced by several species of fungi.[1] Structurally similar to sphingosine, fumonisins disrupt sphingolipid metabolism, a pathway crucial for cell signaling, membrane structure, and other cellular functions. This disruption is the basis for their toxicity. While Fumonisin B1 (FB1) is the most studied and abundant of the fumonisins, FB4 is a significant analogue produced by several fungal species. This technical guide provides an in-depth overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its analysis, and an examination of the biosynthetic pathways involved.

Fungal Species Producing this compound

Several fungal species have been identified as producers of this compound. The primary producers belong to the Fusarium genus, but species within Aspergillus and Tolypocladium have also been shown to synthesize this mycotoxin.

-

Fusarium species:

-

Fusarium verticillioides (formerly Fusarium moniliforme): This is one of the main producers of fumonisins, including FB4.[1] It is a common pathogen of maize, and its presence often leads to contamination of corn and corn-based products.

-

Fusarium proliferatum : Alongside F. verticillioides, this species is a major producer of fumonisins.[1]

-

-

Aspergillus species:

-

Aspergillus niger : While more commonly known for producing other secondary metabolites, some strains of A. niger have been found to produce Fumonisin B2 and B4, particularly on substrates like grapes and raisins.

-

-

Tolypocladium species:

Data Presentation: Quantitative Production of this compound

The production of this compound by different fungal species can vary significantly based on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Aspergillus niger on Grapes and Raisins

| Strain | Substrate | This compound (μg/kg) | Reference |

| IBT 28753 | Grapes | 1157 | [3] |

| IBT 28964 | Grapes | 14 | [3] |

| Four selected strains | Raisins (moist) | 27 - 356 | [3] |

| Four selected strains | Raisins (decreasing water activity) | 12 - 672 | [3] |

Table 2: Fumonisin B2 and B4 Production by Tolypocladium species on YES Medium at 25°C

| Species | Strain | Fumonisin B2 (µg/cm²) | This compound (µg/cm²) | Reference |

| Tolypocladium inflatum | IBT 41581 | 1.3 | Detected | [4] |

| Tolypocladium inflatum | IBT 41582 | 30 | Detected | [4] |

| Tolypocladium inflatum | IBT 41583 | 0.072 | Detected | [4] |

| Tolypocladium cylindrosporum | All tested strains | Detected | Detected | [2][3] |

| Tolypocladium geodes | CCF 2579 | Detected | Detected | [2][3] |

| Tolypocladium geodes | Other two strains | Detected | Not Detected | [4] |

Experimental Protocols

Fungal Culture and this compound Production

Objective: To culture this compound-producing fungi under laboratory conditions conducive to mycotoxin production.

Materials:

-

Pure culture of a known this compound-producing fungus (e.g., Fusarium proliferatum, Aspergillus niger, or Tolypocladium inflatum).

-

Appropriate culture medium (e.g., Yeast Extract Sucrose (YES) agar, Potato Dextrose Agar (PDA), or autoclaved cracked corn kernels).

-

Sterile Petri dishes or Erlenmeyer flasks.

-

Incubator.

Protocol:

-

Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the sterile medium into Petri dishes or dispense into Erlenmeyer flasks in a laminar flow hood to maintain sterility.

-

Inoculate the center of the solid medium or the liquid medium with a small agar plug or a spore suspension of the fungal culture.

-

Seal the Petri dishes with parafilm or plug the flasks with sterile cotton.

-

Incubate the cultures at a temperature optimal for fumonisin production (typically 25-30°C) in the dark for a period ranging from 7 to 28 days.[2][3]

Extraction of this compound from Fungal Cultures

Objective: To extract this compound from the fungal mycelium and culture medium.

Materials:

-

Fungal culture (solid or liquid).

-

Extraction solvent: Acetonitrile/water (1:1, v/v) or Methanol/water (3:1, v/v).

-

Homogenizer or blender.

-

Centrifuge and centrifuge tubes.

-

Filter paper or syringe filters (0.45 µm).

-

Rotary evaporator (optional).

Protocol:

-

For solid cultures, harvest the entire content of the Petri dish (mycelium and agar). For liquid cultures, separate the mycelium from the broth by filtration. The broth can be extracted separately.

-

Add the fungal material to a blender jar with the extraction solvent (e.g., 100 mL of solvent for every 10 g of culture material).

-

Homogenize at high speed for 3-5 minutes.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 4000 x g for 10 minutes to pellet the solid debris.

-

Carefully decant the supernatant (the extract) into a clean flask.

-

Filter the extract through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.

-

The extract can be concentrated using a rotary evaporator if necessary and then reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in the fungal extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

C18 reversed-phase analytical column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

This compound analytical standard.

LC-MS/MS Parameters (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the fumonisins, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be optimized on the instrument but are typically based on its molecular weight (m/z 690.4 for [M+H]+).

Quantification Protocol:

-

Prepare a series of calibration standards of this compound in the initial mobile phase.

-

Inject the standards into the LC-MS/MS system to generate a calibration curve.

-

Inject the prepared fungal extracts.

-

Identify and integrate the peak corresponding to this compound in the chromatograms of the samples based on its retention time and specific MRM transition.

-

Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualization

Fumonisin Biosynthesis Pathway

The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The core of this pathway is the synthesis of a polyketide backbone by a polyketide synthase (PKS), encoded by the FUM1 gene.[5] This backbone is then modified by various enzymes, including an aminotransferase (FUM8), oxygenases, and hydroxylases, to produce the final fumonisin molecule.[5]

Caption: Simplified this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from fungal cultures.

Caption: General experimental workflow for this compound analysis.

Signaling Regulation of Fumonisin Biosynthesis

The expression of the FUM gene cluster is tightly regulated by various environmental and genetic factors. Environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and temperature can influence fumonisin production.[6] These signals are transduced through complex signaling pathways that ultimately control the expression of transcription factors that regulate the FUM genes. For instance, the transcription factor FUM21, a Zn(II)2Cys6 protein, plays a crucial role in activating the expression of other FUM genes.[7]

Caption: Conceptual overview of signaling regulation of fumonisin biosynthesis.

References

- 1. Determination of fumonisins B1, B2, B3 and B4 by high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. integrating-toxin-gene-expression-growth-and-fumonisin-b-1-and-b-2-production-by-a-strain-of-fusarium-verticillioides-under-different-environmental-factors - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Fusarium verticillioides FUM Gene Cluster Encodes a Zn(II)2Cys6 Protein That Affects FUM Gene Expression and Fumonisin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. The Fusarium verticillioides FUM gene cluster encodes a Zn(II)2Cys6 protein that affects FUM gene expression and fumonisin production - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumonisin B4 Mycotoxin: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin B series, a group of toxic secondary metabolites primarily produced by Fusarium species, most notably Fusarium verticillioides and Fusarium proliferatum. First identified in 1991, FB4 is a structural analogue of sphingoid bases and exerts its toxicity by potently inhibiting the enzyme ceramide synthase. This disruption of the sphingolipid biosynthesis pathway leads to the accumulation of cytotoxic precursors and a depletion of essential complex sphingolipids, triggering a cascade of downstream cellular events, including apoptosis and cell cycle arrest. While less abundant and studied than its counterpart, Fumonisin B1, FB4 contributes to the overall toxicological burden of fumonisin contamination in food and feed, particularly in maize. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, intended to serve as a foundational resource for researchers in mycotoxicology and related fields.

Discovery and Historical Context

The discovery of the fumonisin family of mycotoxins was a significant milestone in food safety and toxicology, stemming from investigations into mysterious animal diseases. In the 1970s, outbreaks of equine leukoencephalomalacia (ELEM), a neurotoxic disease in horses, and porcine pulmonary edema (PPE) in pigs were linked to the consumption of moldy corn.[1] Concurrently, epidemiological studies in the Transkei region of South Africa suggested a correlation between the consumption of moldy homegrown corn and a high incidence of esophageal cancer in humans.[1] The common thread in these investigations was the isolation of the fungus Fusarium moniliforme (now reclassified as Fusarium verticillioides) from the implicated corn.[1]

This led to a concerted research effort at the Programme on Mycotoxins and Experimental Carcinogenesis (PROMEC) of the South African Medical Research Council. Using a rat liver cancer bioassay to guide the purification process, researchers successfully isolated and characterized two novel mycotoxins, Fumonisin B1 (FB1) and Fumonisin B2 (FB2), in 1988.[1]

The Identification of this compound

Further investigation into the secondary metabolites of Fusarium moniliforme strain MRC 826, the same strain from which FB1 and FB2 were isolated, led to the discovery of additional members of the fumonisin family. In a 1992 publication in the journal Mycopathologia, based on research conducted in 1991, W.C.A. Gelderblom and colleagues reported the isolation and characterization of two new fumonisins: Fumonisin B3 (FB3) and this compound (FB4).[2][3][4] These compounds were identified during the purification of FB1 and FB2, exhibiting similar chromatographic characteristics.[2][3] This seminal paper marked the official entry of this compound into the scientific literature.

Subsequent research has also identified FB4 production in other fungal species, including Aspergillus niger and various Tolypocladium species, broadening the scope of potential sources of this mycotoxin.[5][6]

Chemical Structure and Properties

This compound is a diester of propane-1,2,3-tricarboxylic acid and a 2-amino-12,16-dimethyl-3,5,10,14,15-pentahydroxyeicosane backbone. Structurally, it is very similar to FB2 and FB3, but lacks a hydroxyl group at the C5 position. Compared to the most abundant fumonisin, FB1, FB4 lacks two hydroxyl groups (at C5 and C10).[5]

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₄H₅₉NO₁₃ |

| Molar Mass | 689.83 g/mol |

| CAS Number | 136379-60-7 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, methanol, and acetonitrile |

Mechanism of Toxic Action

The toxicity of this compound, like other fumonisins, is primarily attributed to its structural similarity to the sphingoid bases, sphinganine and sphingosine. This molecular mimicry allows it to act as a competitive inhibitor of the enzyme ceramide synthase (sphinganine N-acyltransferase).[7][8]

Disruption of Sphingolipid Biosynthesis

Ceramide synthase is a key enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide, which is then desaturated to form ceramide. Ceramide is a central hub in sphingolipid metabolism, serving as a precursor for complex sphingolipids like sphingomyelin and glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling.

By inhibiting ceramide synthase, this compound causes two major disruptions:

-

Accumulation of Sphingoid Bases: The blockage of the pathway leads to a buildup of the substrates sphinganine and, to a lesser extent, sphingosine.[7] These accumulated sphingoid bases and their phosphorylated derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) are cytotoxic.[7]

-

Depletion of Complex Sphingolipids: The reduced production of ceramide leads to a downstream depletion of complex sphingolipids, impairing membrane integrity and signaling functions.[7]

This dual effect of substrate accumulation and product depletion creates a "perfect storm" of perturbed sphingolipid metabolism, underpinning the cellular toxicity of fumonisins.[8]

Downstream Signaling Pathways

The disruption of sphingolipid homeostasis by this compound triggers several downstream signaling pathways, leading to adverse cellular outcomes such as apoptosis and cell cycle arrest.

-

Apoptosis: The accumulation of sphinganine and the altered balance between ceramide (pro-apoptotic) and sphingosine-1-phosphate (pro-survival) can trigger programmed cell death. Studies on fumonisins have shown the involvement of the tumor necrosis factor (TNF) signal transduction pathway, evidenced by the cleavage of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[9] Further downstream, the executioner caspase, caspase-3, is activated, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

-

Cell Cycle Arrest: Fumonisins have been shown to cause cell cycle arrest, typically at the G0/G1 phase.[11][12] This is often associated with altered expression of key cell cycle regulatory proteins, such as an upregulation of cyclin E and a downregulation of the cyclin-dependent kinase inhibitor p21.[11]

Quantitative Data

Quantitative data specifically for this compound is less abundant in the literature compared to FB1, FB2, and FB3, owing to its generally lower natural occurrence.

Table 2: Natural Occurrence of this compound in Maize

| Study | Sample Type | FB4 Concentration | Notes |

| Seo et al. (1999)[13] | Moldy Corn (n=44) | Detected in 43% of samples | First report on the natural occurrence of FB4 in moldy corn. |

| - | - | Mean levels of C series fumonisins (structurally similar to B series) ranged from 500 to 1,900 ng/g. | The levels of the C series were approximately 10% of the B series. |

Table 3: Comparative In Vitro Toxicity of B-Series Fumonisins

| Study | Cell Line | Endpoint | Toxicity Ranking | Notes | | --- | --- | --- | --- | | Gelderblom et al. (1993)[14] | Primary Rat Hepatocytes | Cytotoxicity (LDH release) | FB2 > FB3 > FB1 | FB4 was not included in this direct comparison. | | Shier et al. (1991)[15] | Rat Hepatoma (H4TG) | Cytotoxicity (IC50) | FB1 ≈ FB2 | IC50 values were approximately 4 µg/ml for FB1 and 2 µg/ml for FB2. FB4 was not tested. | | Bacon et al. (2001)[16] | Chicken Embryos | Embryotoxicity (LD50) | FB1 > FB2 and FB3 | FB1 was the most toxic of the three tested. FB4 was not included. | | Chen et al. (2020)[17] | Human Gastric Epithelial (GES-1) | Cytotoxicity | FB1 > FB2 >> FB3 | FB4 was not included in this study. |

Experimental Protocols

Large-Scale Production and Purification of this compound

The original isolation of this compound was performed from large-scale cultures of Fusarium moniliforme MRC 826 grown on corn. The following is a generalized protocol based on methods described for B-series fumonisins.[1][18][19]

1. Fungal Culture and Toxin Production:

- A high-fumonisin-producing strain of Fusarium verticillioides (e.g., MRC 826 or NRRL-3428) is cultured on a solid substrate.[19]

- Substrate: Coarsely cracked corn, hydrated to approximately 50% water content, is autoclaved to sterilize.[19]

- Inoculation: The sterilized corn is inoculated with a spore suspension or mycelial slurry of the fungus.

- Incubation: Cultures are incubated at 21-25°C in the dark for 4-5 weeks to allow for maximal toxin production.[19]

2. Extraction:

- The dried, moldy corn culture is finely ground.

- The ground material is extracted with a polar solvent mixture, typically methanol/water (3:1, v/v) or acetonitrile/water (1:1, v/v), by blending at high speed.[19]

- The mixture is filtered to separate the liquid extract from the solid corn residue.

3. Initial Purification (Liquid-Liquid Partitioning):

- For large-scale purification, centrifugal partition chromatography (CPC) can be employed. This technique avoids the high losses of fumonisins often associated with solid-phase chromatography.[1]

- A suitable biphasic solvent system is used to partition the fumonisins into one phase, separating them from more or less polar impurities.

4. Chromatographic Purification:

- The fumonisin-enriched fraction is further purified using column chromatography.

- Ion Exchange Chromatography: Strong anion exchange (SAX) columns are effective for purifying the acidic fumonisins, separating them from pigments and other contaminants.[19]

- Reversed-Phase Chromatography: Final polishing and separation of the individual B-series fumonisins (including FB4) is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 or C8 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid.[2]

5. Characterization:

- The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Analytical Method for Quantification of this compound in Maize

This protocol describes a typical method for the quantitative analysis of this compound in a complex matrix like corn using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

- A representative sample of ground maize (e.g., 15 g) is weighed into a centrifuge tube.[20]

- An extraction solvent, such as methanol/water (4:1, v/v), is added (e.g., 30 mL).[20]

- The mixture is shaken vigorously for a set time (e.g., 30 minutes) on a wrist-action shaker.[20]

- The extract is filtered to remove solid particles.

2. Clean-up using Immunoaffinity Columns (IAC):

- The filtered extract is diluted with phosphate-buffered saline (PBS).[20]

- The diluted extract is passed through a fumonisin-specific immunoaffinity column. The antibodies in the column bind to the fumonisins, retaining them while allowing other matrix components to pass through.

- The column is washed with deionized water to remove any remaining unbound impurities.

- The fumonisins are eluted from the column with a small volume of methanol, followed by 0.2% aqueous formic acid.[20]

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

- Mobile Phase A: Water with 0.1-0.2% formic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1-0.2% formic acid.

- Gradient: A gradient elution is used to separate the different fumonisin analogues.

- Flow Rate: Typically 0.2-0.4 mL/min.

- Injection Volume: 10-20 µL.

- Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization in positive mode (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions for FB4: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For FB4 ([M+H]⁺ = m/z 690.4), characteristic transitions would be selected based on instrument optimization.

- Quantification: A calibration curve is generated using certified this compound standards, and the concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow: Isolation and Analysis of this compound

Caption: Workflow for the production, purification, and analysis of this compound.

Signaling Pathway: Disruption of Sphingolipid Biosynthesis by this compound

Caption: this compound inhibits ceramide synthase, leading to sphingolipid dysregulation.

Downstream Cellular Effects of this compound

Caption: Downstream cellular consequences of this compound-induced toxicity.

Conclusion and Future Directions

The discovery of this compound in 1991 expanded our understanding of the toxic potential of Fusarium-contaminated commodities. As a potent inhibitor of ceramide synthase, its mechanism of action is well-established, leading to profound disruptions in sphingolipid metabolism and downstream cellular processes. While its natural occurrence appears to be lower than that of FB1, its contribution to the overall toxicity of fumonisin mixtures cannot be disregarded.

Significant research gaps remain, particularly concerning the specific in vivo and in vitro toxicology of FB4 compared to its more studied analogues. Further research is warranted to:

-

Determine the specific IC50 of FB4 for ceramide synthase inhibition.

-

Conduct comparative toxicological studies to better understand its relative potency.

-

Investigate the prevalence and concentration of FB4 in a wider range of food and feed commodities.

A deeper understanding of this compound will enhance risk assessment models and contribute to the development of more effective strategies for mitigating the health risks associated with fumonisin contamination.

References

- 1. Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fumonisins: isolation, chemical characterization and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Sphingolipid metabolism: roles in signal transduction and disruption by fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of fumonisin B1-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumin Attenuates Fumonisin B1-Induced PK-15 Cell Apoptosis by Upregulating miR-1249 Expression to Inhibit the IRE1/MKK7/JNK/CASPASE3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of fumonisin B₁ on the cell cycle of normal human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Natural Occurrence of the C Series of Fumonisins in Moldy Corn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. TOXINS DERIVED FROM FUSARIUM MONILIFORME: FUMONISINS B1 AND B2 AND FUSARIN C - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The toxicity of fumonisin B1, B2, and B3, individually and in combination, in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the Individual and Combined Toxicity of Fumonisin Mycotoxins in Human Gastric Epithelial Cells [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Measurement of Fumonisins in Maize Using a Portable Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Fumonisin B4: A Technical Deep Dive into its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisin B4 (FB4) is a mycotoxin produced by several species of Fusarium fungi, commonly found as a contaminant in corn and other grains. Structurally similar to sphingoid bases, FB4's primary mechanism of action is the potent and specific inhibition of the enzyme ceramide synthase. This inhibition disrupts the de novo sphingolipid biosynthesis pathway, leading to a cascade of cellular dysfunctions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on cells, details the downstream consequences, presents available quantitative data, and outlines key experimental protocols for its study. While much of the detailed mechanistic research has been conducted on the more prevalent Fumonisin B1 (FB1), the structural and functional similarities between FB1 and FB4 allow for well-grounded extrapolation of the core mechanisms. This document will clearly distinguish between data specific to FB4 and that derived from studies on FB1.

Core Mechanism: Inhibition of Ceramide Synthase

This compound acts as a competitive inhibitor of ceramide synthase (CerS), a key enzyme family (CerS1-6 in mammals) responsible for the N-acylation of sphingoid bases (sphinganine and sphingosine) to form dihydroceramide and ceramide, respectively.[1][2][3] The structural similarity of the aminopentol backbone of fumonisins to the sphinganine substrate is the molecular basis for this competitive inhibition.[2][4]

The inhibition of CerS by this compound leads to two primary and immediate consequences within the cell:

-

Accumulation of Sphingoid Bases: The blockage of their acylation causes a significant increase in the intracellular concentrations of sphinganine and, subsequently, sphingosine.[1][2][5] These sphingoid bases and their phosphorylated derivatives, sphinganine-1-phosphate and sphingosine-1-phosphate (S1P), are bioactive molecules that can modulate various signaling pathways.[1][6]

-

Depletion of Complex Sphingolipids: The reduced production of ceramide, the central hub of sphingolipid metabolism, leads to a decrease in the synthesis of more complex sphingolipids such as sphingomyelin, glucosylceramide, and gangliosides.[1][2] These lipids are critical for the structural integrity of cell membranes and are involved in cell signaling and recognition.

Downstream Cellular Consequences

The disruption of sphingolipid homeostasis by this compound triggers a variety of downstream cellular responses, primarily leading to cytotoxicity through the induction of apoptosis and autophagy.

Apoptosis

The accumulation of free sphingoid bases is a primary trigger for apoptosis.[6] The precise mechanisms are multifaceted and can involve:

-

Oxidative Stress: Fumonisin exposure has been linked to the generation of reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage, which can initiate apoptotic pathways.[4][7]

-

Mitochondrial Pathway: Accumulated sphingoid bases can promote the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase cascades.[8]

-

TNF Signaling Pathway: Some studies suggest the involvement of the tumor necrosis factor (TNF) signaling pathway in fumonisin-induced apoptosis, indicated by the cleavage of caspase-8.[9][10]

-

Protein Kinase C (PKC) Modulation: Fumonisins can alter the activity and localization of PKC isoforms, which are crucial regulators of cell survival and death.[11]

Autophagy

Autophagy, a cellular process for degrading and recycling cellular components, is also modulated by fumonisin treatment. The role of autophagy in fumonisin toxicity appears to be complex and context-dependent. It may initially serve as a pro-survival mechanism to cope with cellular stress but can lead to autophagic cell death under prolonged or severe disruption of sphingolipid metabolism.[12] The induction of autophagy has been observed in various cell types and is linked to the cellular stress caused by sphingolipid imbalance.[12][13][14]

Quantitative Data

Quantitative data on the effects of this compound are less abundant than for Fumonisin B1. The following tables summarize available data for fumonisins, with the acknowledgment that FB1 data is often used as a reference for FB4's activity due to their similar potencies in some assays.

Table 1: Cytotoxicity of Fumonisins in Cell Lines

| Fumonisin | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| FB1, FB2, FB3, FB4 | Saccharomyces cerevisiae | Growth Inhibition | IC50 | 24-26 µM | [15] |

| FB1, FB2, FB3 | Human gastric epithelial (GES-1) | CCK-8 | Cell Viability | Inhibition at 2.5–40 µM | [16] |

| FB1 | Rat Primary Hepatocytes | Propidium Iodide Staining | Cell Viability | No significant decrease at tested concentrations | [17] |

| FB1 | Human HepG2 cells | Not specified | IC50 | 399 µM | [15] |

| FB1 | Primary Rat Hepatocytes | Not specified | IC50 | 2,000 µM | [15] |

Table 2: Effects of Fumonisins on Sphingolipid Metabolism

| Fumonisin | System | Effect | Magnitude of Change | Reference |

| FB1 | Rat Liver | N-acetylsphinganine levels | 4-fold increase | [2] |

| FB1 | Mouse Liver | Free sphingoid bases | Significant increase | [5] |

| FB1 | Mouse Liver | Acidic SMase activity | Enhanced | [5] |

| FB1 | Mouse Liver | Sphingomyelin content | Decrease | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

Ceramide Synthase Activity Assay

This protocol is adapted from fluorescent and LC-MS/MS-based methods.[18][19][20]

Objective: To measure the activity of ceramide synthase in cell or tissue homogenates in the presence or absence of this compound.

Materials:

-

Cell or tissue homogenate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Fatty acyl-CoA substrate (e.g., C16:0-CoA, 50 µM final concentration)

-

Sphinganine substrate (e.g., NBD-sphinganine for fluorescent assay, 10 µM final concentration; or unlabeled sphinganine for LC-MS/MS)

-

This compound (or other inhibitors)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

-

Internal standard for LC-MS/MS (e.g., C17:0 ceramide)

Procedure:

-

Prepare cell or tissue homogenates on ice in a suitable buffer containing protease inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).

-

Set up reactions in microcentrifuge tubes on ice. A typical reaction might contain:

-

50-100 µg of homogenate protein

-

Assay buffer

-

BSA (to bind free fatty acids)

-

This compound at various concentrations (or vehicle control)

-

Pre-incubate for 10-15 minutes at 37°C.

-

-

Initiate the reaction by adding the fatty acyl-CoA and sphinganine substrates.

-

Incubate at 37°C for 30-120 minutes.

-

Stop the reaction by adding the stop solution. For LC-MS/MS, add the internal standard just before the stop solution.

-

Extract the lipids using a standard lipid extraction method (e.g., Bligh-Dyer).

-

Dry the lipid extract under nitrogen.

-

Resuspend the lipid extract in a suitable solvent.

-

Analyze the product (NBD-ceramide or dihydroceramide) by:

-

Fluorescence Detection: Separate lipids by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quantify the fluorescent product using a plate reader or fluorescence detector.

-

LC-MS/MS: Separate lipids by HPLC and quantify the product by tandem mass spectrometry, using the ratio of the product peak area to the internal standard peak area.

-

Sphingolipid Analysis by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from cells or tissues treated with this compound.[21][22][23][24][25]

Objective: To quantify changes in the levels of sphinganine, sphingosine, ceramides, and other sphingolipids following this compound treatment.

Materials:

-

Cultured cells or tissue samples

-

This compound

-

Internal standards for various sphingolipid classes (e.g., C17-sphinganine, C17-sphingosine, C17-ceramide)

-

Extraction solvent (e.g., isopropanol/ethyl acetate/water or chloroform/methanol)

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

Appropriate HPLC columns (e.g., C8 or C18 reverse-phase)

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Harvest cells by scraping or trypsinization, wash with PBS, and determine cell number.

-

For tissues, homogenize a known weight of tissue in a suitable buffer.

-

-

Lipid Extraction:

-

Add the internal standard cocktail to the cell pellet or tissue homogenate.

-

Add the extraction solvent and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate the sphingolipids using a gradient elution program.

-

Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Generate calibration curves for each analyte using authentic standards.

-

Calculate the concentration of each sphingolipid in the samples based on the peak area ratio to the corresponding internal standard and the calibration curve.

-

Normalize the results to cell number, protein content, or tissue weight.

-

Conclusion

This compound exerts its primary toxic effect through the competitive inhibition of ceramide synthase, a critical enzyme in the sphingolipid biosynthetic pathway. This leads to a significant disruption of sphingolipid homeostasis, characterized by the accumulation of bioactive sphingoid bases and the depletion of essential complex sphingolipids. The downstream consequences of this disruption are severe, including the induction of apoptosis and autophagy, ultimately leading to cell death. While more research is needed to delineate the specific quantitative effects of this compound, the well-established mechanism of its close analog, Fumonisin B1, provides a robust framework for understanding its cellular impact. The experimental protocols outlined here provide a foundation for further investigation into the nuanced effects of this mycotoxin, which is crucial for risk assessment and the development of potential therapeutic interventions in sphingolipid-related pathologies.

References

- 1. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxic Mechanism and Biological Detoxification of Fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthase inhibition by fumonisin B1 treatment activates sphingolipid-metabolizing systems in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell death induced by mycotoxin fumonisin B1 is accompanied by oxidative stress and transcriptional modulation in Arabidopsis cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide synthase inhibitor fumonisin B1 inhibits apoptotic cell death in SCC17B human head and neck squamous carcinoma cells after Pc4 photosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of fumonisin B1-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of fumonisin B1-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fumonisin B1-induced apoptosis is associated with delayed inhibition of protein kinase C, nuclear factor-kappaB and tumor necrosis factor alpha in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The autophagy-related proteins FvAtg4 and FvAtg8 are involved in virulence and fumonisin biosynthesis in Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Early-Life Exposure to the Mycotoxin Fumonisin B1 and Developmental Programming of the Ovary of the Offspring: The Possible Role of Autophagy in Fertility Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a fumonisin-sensitive Saccharomyces cerevisiae indicator strain and utilization for activity testing of candidate detoxification genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Individual and Combined Toxicity of Fumonisin Mycotoxins in Human Gastric Epithelial Cells [mdpi.com]

- 17. Effects of Aflatoxin B1 and Fumonisin B1 on the Viability and Induction of Apoptosis in Rat Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 19. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Fumonisin B4 in Corn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced predominantly by Fusarium species, with Fusarium verticillioides and Fusarium proliferatum being the most significant producers in corn.[1] These fungi are common pathogens of corn worldwide, leading to contamination of grains with fumonisins. While Fumonisin B1 (FB1) is the most abundant and well-studied analog, a number of other fumonisins, including Fumonisin B4 (FB4), co-occur in naturally contaminated corn.[2][3] The B-series fumonisins, including FB4, are structurally similar and share a common mechanism of toxicity, which involves the disruption of sphingolipid biosynthesis.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in corn, detailing its prevalence, analytical methodologies for its detection, and the key factors influencing its formation.

Data Presentation: Natural Occurrence of this compound in Corn

The natural occurrence and concentration of this compound in corn are generally lower than those of its analogue, Fumonisin B1. However, its presence is a significant concern due to its structural similarity and potential contribution to the overall toxicity of fumonisin-contaminated corn. The following table summarizes quantitative data on the natural occurrence of this compound in corn from various studies. It is important to note that many surveys on fumonisin contamination do not specifically quantify FB4, leading to a relative scarcity of data compared to FB1, FB2, and FB3.

| Geographical Region | Year of Study | No. of Samples Analyzed | Incidence of FB4 (%) | Concentration Range of FB4 (ng/g) | Analytical Method | Reference |

| Italy | 2005 | Not Specified | Identified in naturally contaminated samples | Quantitation estimated as peak area ratios relative to FB2 | LC/MS/MS | [4] |

Note: The available literature with specific quantitative data for this compound is limited. Many studies focus on the major fumonisin analogues (FB1, FB2, and FB3). The table will be updated as more specific data becomes available.

Factors Influencing this compound Production in Corn

The production of fumonisins, including FB4, in corn is a complex process influenced by a combination of environmental, agricultural, and biological factors. Understanding these factors is crucial for developing effective strategies to mitigate contamination.

Key Influencing Factors:

-

Fungal Strain: The specific strain of Fusarium verticillioides or F. proliferatum infecting the corn plant is a primary determinant of the fumonisin profile and concentration, including the amount of FB4 produced.

-

Environmental Conditions: Temperature and water activity are critical environmental factors. Hot and dry weather, particularly during the silking stage of corn development, followed by periods of high humidity, favors the growth of Fusarium and the production of fumonisins.[1][5]

-

Insect Damage: Damage to corn ears by insects, such as the European corn borer (Ostrinia nubilalis) and the corn earworm (Helicoverpa zea), creates entry points for fungal infection and is strongly correlated with increased fumonisin contamination.[1]

-

Maize Genotype: The susceptibility of the corn hybrid to fungal infection and mycotoxin accumulation plays a significant role. Some genotypes exhibit greater resistance to Fusarium ear rot and subsequent fumonisin production.

-

Agronomic Practices: Practices such as crop rotation, tillage, and the management of crop residues can influence the inoculum levels of Fusarium in the field.

-

Post-Harvest Conditions: Improper storage of corn, particularly at high moisture levels, can lead to further fungal growth and fumonisin production.[1]

Experimental Protocols: Analysis of this compound in Corn

The accurate and sensitive determination of this compound in corn requires sophisticated analytical methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for the quantitative analysis of FB4 in corn.

Protocol: Quantitative Analysis of this compound in Corn by LC-MS/MS

1. Sample Preparation and Extraction

-

1.1. Sample Homogenization: Obtain a representative corn sample and grind it to a fine powder (e.g., to pass a 20-mesh sieve) to ensure homogeneity.

-

1.2. Extraction:

-

Weigh 25 g of the homogenized corn sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v).

-

Shake vigorously for 30-60 minutes on a mechanical shaker at room temperature.

-

Filter the extract through a fluted filter paper.

-

2. Sample Cleanup

-

2.1. Immunoaffinity Column (IAC) Cleanup:

-

Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.

-

Pass the diluted extract through an immunoaffinity column specific for fumonisins. The antibodies in the column will bind to the fumonisin molecules, including FB4.

-

Wash the column with PBS to remove matrix interferences.

-

Elute the bound fumonisins from the column using methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

3.1. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system:

-

Solvent A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).

-

Solvent B: Methanol or acetonitrile with the same modifier.

-

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is typical.

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

3.2. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for fumonisins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for FB4 are monitored. For FB4, the precursor ion [M+H]⁺ is m/z 706.4. Product ions for confirmation can be selected based on fragmentation patterns (e.g., loss of the tricarballylic acid moieties). As a reference, for FB1, the precursor ion [M+H]⁺ is m/z 722.4.

-

Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity for FB4.

-

4. Quantification

-

Prepare a series of calibration standards of this compound in the initial mobile phase.

-

Construct a calibration curve by plotting the peak area of the FB4 standard against its concentration.

-

Quantify the amount of FB4 in the sample extracts by comparing their peak areas to the calibration curve.

-

The use of an internal standard, such as ¹³C-labeled FB4, is recommended to correct for matrix effects and variations in instrument response. In the absence of a labeled FB4 standard, a structurally similar compound not expected to be present in the sample can be used after careful validation.[6]

Mandatory Visualizations

Signaling Pathway

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fumonisins in African Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Fusarium and fumonisins on food grains and in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of type B fumonisin mycotoxins in maize and maize-based products by liquid chromatography/tandem mass spectrometry using a QqQlinear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extension.psu.edu [extension.psu.edu]

- 6. mdpi.com [mdpi.com]

The Biosynthesis of Fumonisin B4 in Fusarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumonisins are a group of mycotoxins produced by several species of the fungal genus Fusarium, most notably Fusarium verticillioides and Fusarium proliferatum, which are common pathogens of maize. Fumonisin B4 (FB4), a member of the B-series fumonisins, poses a significant threat to food and feed safety due to its potential health risks to humans and animals. Understanding the intricate biosynthetic pathway of FB4 is crucial for developing effective strategies to mitigate its contamination in agricultural commodities and for exploring potential therapeutic applications by targeting key enzymes in the pathway. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Fusarium, detailing the genetic framework, enzymatic reactions, and regulatory mechanisms. It includes a compilation of quantitative data on fumonisin production, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate key processes.

The Fumonisin Biosynthetic Gene Cluster (FUM)

The biosynthesis of fumonisins is orchestrated by a cluster of genes, designated as the FUM gene cluster. In F. verticillioides, this cluster spans a 46-kb region of the genome and comprises 17 genes that are co-regulated.[1] These genes encode the enzymes directly involved in the synthesis of the fumonisin backbone, its modification, as well as proteins responsible for transport and regulation of the pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a polyketide synthase, an aminotransferase, and a series of tailoring enzymes. The pathway can be broadly divided into three key stages:

-

Polyketide Backbone Synthesis: The process is initiated by the FUM1 gene product, a highly reducing polyketide synthase (PKS). FUM1 catalyzes the condensation of acetyl-CoA with eight molecules of malonyl-CoA to form a 20-carbon linear polyketide backbone.[2]

-

Condensation with Alanine: The FUM8 gene encodes an α-oxoamine synthase, which catalyzes the condensation of the polyketide backbone with the amino acid L-alanine. This step introduces the characteristic amino group at the C-2 position of the fumonisin molecule.[2]

-

Hydroxylation and Esterification: Following the condensation step, a series of post-PKS modifications occur. While Fumonisin B1 undergoes hydroxylation at C-5 and C-10, this compound is characterized by the absence of the hydroxyl group at the C-10 position. The esterification of the hydroxyl groups at C-14 and C-15 with tricarballylic acid moieties is a critical step for the toxicity of fumonisins. The precise order and the enzymes responsible for the esterification steps are still under investigation.

Diagram of the this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Fusarium.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a variety of factors, including genetic and environmental cues.

-

Genetic Regulation: The FUM21 gene, located within the FUM cluster, encodes a Zn(II)2Cys6 transcription factor that positively regulates the expression of other FUM genes.[3] Deletion of FUM21 leads to a significant reduction or complete loss of fumonisin production.

-

Environmental Regulation: Environmental conditions play a crucial role in modulating fumonisin biosynthesis. Factors such as temperature, water activity (aw), pH, and nutrient availability have been shown to influence the expression of FUM genes and, consequently, the levels of fumonisin production.

Quantitative Data on this compound Production

The production of this compound varies significantly among different Fusarium species and strains, and is heavily influenced by environmental conditions.

Table 1: this compound Production by Different Fungal Species

| Fungal Species | Substrate | Incubation Time (days) | Temperature (°C) | This compound (µg/g) | Reference |

| Tolypocladium inflatum | YES agar | 7 | 25 | 0.072 | [2] |

| Tolypocladium cylindrosporum | YES agar | 7 | 25 | 1.3 | [2] |

| Aspergillus niger | YES agar | 7 | 25 | 30 | [2] |

Table 2: Effect of Environmental Conditions on Fumonisin B1 and B2 Production by Fusarium verticillioides

| Temperature (°C) | Water Activity (aw) | pH | Fumonisin B1 (µg/g) | Fumonisin B2 (µg/g) | Reference |

| 25 | 0.995 | 5 | 3.17 (mean) | 1.7 (mean) | |

| 25 | 0.995 | 5 | 8.49 (mean) | 4.67 (mean) | |

| 30 | 0.99 | 5 | High Production | Moderate Production | [4] |

| 15 | 0.995 | 5 | Low Production | Low Production | [4] |

Experimental Protocols

Fumonisin Extraction and Quantification by HPLC

This protocol describes the extraction and quantification of fumonisins from maize using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Materials:

-

Methanol

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

o-phthaldialdehyde (OPA)

-

2-mercaptoethanol

-

Sodium dihydrogen phosphate

-

o-Phosphoric acid

-

Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges

-

This compound standard

Procedure:

-

Extraction: Homogenize 25 g of ground maize sample with 100 mL of methanol:water (3:1, v/v) for 3 minutes at high speed.

-

Filtration: Filter the extract through a Whatman No. 4 filter paper.

-

SPE Cleanup:

-

Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of methanol:water (3:1, v/v).

-

Load 10 mL of the filtered extract onto the cartridge.

-

Wash the cartridge with 8 mL of methanol:water (3:1, v/v) followed by 3 mL of methanol.

-

Elute the fumonisins with 10 mL of 1% acetic acid in methanol.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 200 µL of acetonitrile:water (1:1, v/v).

-

To 50 µL of the reconstituted sample, add 200 µL of OPA reagent (40 mg OPA in 1 mL methanol, 5 mL of 0.1 M disodium tetraborate, and 50 µL of 2-mercaptoethanol).

-

Let the reaction proceed for 2 minutes at room temperature.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample into the HPLC system.

-

Mobile phase: Acetonitrile:0.1 M sodium dihydrogen phosphate (pH 3.5) gradient.

-

Column: C18 reverse-phase column.

-

Detector: Fluorescence detector (Excitation: 335 nm, Emission: 440 nm).

-

Quantify this compound by comparing the peak area to a standard curve.

-

Diagram of Fumonisin Extraction and HPLC Analysis Workflow

Caption: Workflow for Fumonisin extraction and HPLC analysis.

CRISPR/Cas9-Mediated Gene Knockout of FUM Genes

This protocol outlines a general workflow for deleting a FUM gene in F. verticillioides using the CRISPR/Cas9 system.[3]

Materials:

-

F. verticillioides wild-type strain

-

pFC334 plasmid (containing Cas9 and sgRNA expression cassettes)

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl2 solution

-

Regeneration medium (e.g., TB3 agar)

-

Hygromycin B (selection agent)

-

Primers for sgRNA construction and verification

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the target FUM gene.

-

Clone the sgRNA expression cassettes into the pFC334 plasmid.

-

-

Protoplast Preparation:

-

Grow F. verticillioides in liquid medium for 2-3 days.

-

Harvest mycelia and incubate in protoplasting enzyme solution for 3-4 hours to generate protoplasts.

-

-

Transformation:

-

Mix the protoplasts with the CRISPR/Cas9 plasmid and PEG-CaCl2 solution.

-

Incubate on ice for 20 minutes.

-

Add more PEG-CaCl2 solution and incubate at room temperature for 15 minutes.

-

-

Selection and Regeneration:

-

Plate the transformed protoplasts on regeneration medium containing hygromycin B.

-

Incubate at 25°C for 5-7 days until transformants appear.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from putative knockout mutants.

-

Perform PCR using primers flanking the target gene to confirm the deletion.

-

Further confirm the absence of the target gene by Southern blot analysis or sequencing.

-

Diagram of CRISPR/Cas9 Gene Knockout Workflow

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in F. verticillioides.

Conclusion

The biosynthesis of this compound in Fusarium is a complex, multi-step process governed by the FUM gene cluster. Understanding this pathway at a molecular level is paramount for developing strategies to control fumonisin contamination in food and feed. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to unravel the intricacies of fumonisin biosynthesis and its regulation. Further research into the specific kinetics of the biosynthetic enzymes and the protein-protein interactions within the pathway will provide a more complete picture and open new avenues for targeted interventions.

References

- 1. Production of Fumonisin Analogs by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an Efficient CRISPR/Cas9 System in Fusarium verticillioides and Its Application in Reducing Mycotoxin Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanisms of Maize Resistance to Fusarium verticillioides by Comprehensive Analysis of RNA-seq Data [frontiersin.org]

Fumonisin B4: A Toxicological Deep Dive for the Scientific Community

An In-depth Technical Guide on the Toxicological Profile of Fumonisin B4

Executive Summary

This compound (FB4) is a mycotoxin produced by several species of fungi, most notably Fusarium verticillioides and Fusarium proliferatum, and has also been detected in Aspergillus niger and some Tolypocladium species.[1][2] As a member of the fumonisin B family, it shares structural similarities with sphingoid bases, the backbone of sphingolipids. This structural mimicry is the foundation of its primary mechanism of toxicity: the potent inhibition of ceramide synthase. This disruption of sphingolipid metabolism cascades into a variety of cellular dysfunctions, including oxidative stress and apoptosis, with potential implications for hepatotoxicity, nephrotoxicity, and carcinogenicity.

This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a particular focus on its mechanism of action, associated signaling pathways, and a summary of available toxicological data. Due to a notable lack of specific quantitative toxicity data for FB4, this document leverages the extensive research conducted on its close structural analog, Fumonisin B1 (FB1), to provide a thorough understanding of the potential risks associated with FB4 exposure. All information derived from FB1 studies is clearly identified.

Chemical and Physical Properties

This compound is a complex aminopolyol diester.[3] Key chemical properties are summarized below:

| Property | Value |

| Chemical Formula | C₃₄H₅₉NO₁₃ |

| Molar Mass | 689.8 g/mol [3] |

| Appearance | White to off-white powder[1] |

| Solubility | Soluble in DMSO and Methanol[4] |

FB4 is structurally similar to Fumonisin B2 and B3 but lacks a hydroxyl group at the C-10 position compared to FB2 and two hydroxyl groups (at C-5 and C-10) compared to FB1.[1][2]

Core Toxicological Mechanism: Disruption of Sphingolipid Metabolism

The primary molecular target of this compound is ceramide synthase (sphingosine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1] Fumonisins, due to their structural resemblance to sphinganine and sphingosine, act as competitive inhibitors of this enzyme.[5][6]

The inhibition of ceramide synthase by FB4 leads to a cascade of metabolic disruptions:

-

Accumulation of Sphingoid Bases: The blockage of ceramide synthesis results in the accumulation of the upstream substrates, sphinganine and sphingosine.[5][6]

-

Depletion of Complex Sphingolipids: The production of ceramides and, consequently, more complex sphingolipids such as sphingomyelin, cerebrosides, and gangliosides, is significantly reduced.[5]

-

Formation of Aberrant Metabolites: The elevated levels of sphingoid bases can lead to their phosphorylation, forming sphinganine-1-phosphate and sphingosine-1-phosphate, which are potent signaling molecules.[5][7] Furthermore, the accumulation of sphinganine can lead to the formation of 1-deoxysphinganine, a cytotoxic metabolite.[7]

This profound disruption of sphingolipid homeostasis affects numerous cellular processes, as these lipids are integral components of cell membranes and are critical for signal transduction, cell growth, differentiation, and apoptosis.[8]

Secondary Toxicological Mechanisms

Beyond the primary disruption of sphingolipid metabolism, fumonisin exposure, primarily studied with FB1, is known to induce oxidative stress and apoptosis. These secondary mechanisms are interconnected and contribute significantly to the overall toxicity.

Oxidative Stress

Fumonisins can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and impairing the antioxidant defense systems of the cell.[9][10] This imbalance leads to oxidative damage to lipids, proteins, and DNA.

The proposed mechanism involves:

-

Increased ROS Production: Fumonisin exposure can lead to an increase in ROS, such as superoxide anions and hydrogen peroxide.[11]

-

Depletion of Antioxidants: A decrease in the levels of cellular antioxidants, like glutathione (GSH), and the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), has been observed.[12]

-

Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to further ROS production and the initiation of apoptosis.[10]

-

Activation of Stress-Response Pathways: The cell responds to oxidative stress by activating signaling pathways like the Nrf2 pathway, which upregulates the expression of antioxidant genes.[12][13]

Apoptosis

Fumonisin-induced apoptosis, or programmed cell death, is a critical consequence of its toxicity.[9] Studies with FB1 have elucidated several interconnected signaling pathways leading to apoptosis:

-

Mitochondrial (Intrinsic) Pathway: Oxidative stress and the accumulation of sphingoid bases can lead to mitochondrial damage, resulting in the release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3, leading to apoptosis. The Bcl-2 family of proteins, including pro-apoptotic Bax and Bak and anti-apoptotic Bcl-2, play a crucial regulatory role in this pathway.[14]

-

Death Receptor (Extrinsic) Pathway: FB1 has been shown to involve the TNF-α signaling pathway.[15][16] Binding of TNF-α to its receptor can lead to the activation of caspase-8, which in turn can directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.

-

Endoplasmic Reticulum (ER) Stress Pathway: Disruption of sphingolipid metabolism can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of caspase-12 (in rodents) and by influencing the mitochondrial pathway.[9]

-

Role of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, including DNA damage caused by oxidative stress, and can induce apoptosis by upregulating the expression of pro-apoptotic genes like Bax.[9]

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is limited. The toxicity of FB4 relative to FB1 is currently unknown and is an area of active research.[1] Therefore, the following table summarizes key toxicological values for Fumonisin B1, which can serve as a reference point for assessing the potential toxicity of FB4. It is important to note that the toxicological profiles of FB2 and FB3 are considered very similar to FB1.[17]

Table 1: Quantitative Toxicological Data for Fumonisin B1

| Parameter | Species | Route of Administration | Value | Effect | Reference |

| NOAEL | Rat | Oral (90-day study) | 0.2 mg/kg bw/day | Nephrotoxicity | [17][18] |

| NOAEL | Horse | Oral | ~0.2 mg/kg bw/day | Equine Leukoencephalomalacia | [17] |

| PMTDI | Human | Oral | 2 µg/kg bw/day (group PMTDI for FB1, FB2, FB3) | Based on nephrotoxicity in rats | [17][18] |

| TDI | Human | Oral | 2 µg/kg bw/day | Based on overall NOAEL from subchronic and long-term rat studies | [17] |

NOAEL: No Observed Adverse Effect Level; PMTDI: Provisional Maximum Tolerable Daily Intake; TDI: Tolerable Daily Intake.

Experimental Protocols

General Protocol for an In Vivo Subchronic Oral Toxicity Study

This protocol is a generalized representation based on common practices in mycotoxin research.

-

Animal Model Selection:

-

Species: Rats (e.g., Sprague-Dawley, Fischer 344) or mice (e.g., BALB/c) are commonly used.[21]

-

Sex: Both males and females are typically included.

-

Age and Weight: Animals of a specific age and weight range are selected to ensure uniformity.

-

-

Acclimatization:

-

Animals are acclimatized to the laboratory conditions (temperature, humidity, light/dark cycle) for a specified period (e.g., one week) before the start of the study.

-

-

Dose Preparation and Administration:

-

Fumonisin (in this case, FB4) is dissolved in a suitable vehicle (e.g., distilled water, saline).

-

Dosing is typically performed daily via oral gavage for the duration of the study (e.g., 28 or 90 days).

-

Multiple dose groups are established, including a control group receiving the vehicle only, and at least three dose levels of the test substance.

-

-

In-life Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or activity.

-

Body Weight: Body weights are recorded regularly (e.g., weekly).

-

Food and Water Consumption: Food and water intake are measured to assess any effects on appetite.

-

-

Terminal Procedures (at the end of the study):

-

Blood Collection: Blood samples are collected for hematological and clinical chemistry analysis.

-

Euthanasia and Necropsy: Animals are humanely euthanized, and a thorough gross pathological examination is performed.

-

Organ Weights: Key organs (e.g., liver, kidneys, spleen) are weighed.

-

Tissue Collection: Tissues from various organs are collected and preserved (e.g., in formalin) for histopathological examination. Tissues may also be snap-frozen for molecular analyses.

-

-

Data Analysis:

-

Statistical analysis is performed to compare the treated groups with the control group for all measured parameters.

-

The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no statistically significant adverse effects are observed.

-

Conclusion

This compound is a mycotoxin of significant interest due to its structural similarity to other toxic fumonisins and its potential for widespread contamination of agricultural commodities. While specific toxicological data for FB4 remains scarce, its primary mechanism of action through the inhibition of ceramide synthase is well-established for the fumonisin B series. This disruption of sphingolipid metabolism is a critical initiating event that leads to secondary toxic effects, including oxidative stress and apoptosis, which are key contributors to the observed organ toxicities.

The comprehensive data available for Fumonisin B1 provides a valuable framework for understanding the potential hazards of FB4. However, further research is imperative to delineate the specific toxicokinetics and toxicodynamics of this compound to enable a more precise risk assessment for human and animal health. Researchers, scientists, and drug development professionals should be cognizant of the potential for fumonisin contamination and the complex, multi-faceted nature of their toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound | C34H59NO13 | CID 42608359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fumonisin B1 - Wikipedia [en.wikipedia.org]

- 9. Toxic Mechanism and Biological Detoxification of Fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell death induced by mycotoxin fumonisin B1 is accompanied by oxidative stress and transcriptional modulation in Arabidopsis cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Fumonisin B1 promotes germ cells apoptosis associated with oxidative stress-related Nrf2 signaling in mice testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Fumonisin B1 Induces Immunotoxicity and Apoptosis of Chicken Splenic Lymphocytes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of fumonisin B1-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ec.europa.eu [ec.europa.eu]

- 18. WHO | JECFA [apps.who.int]

- 19. Toxic Effects of Mycotoxin Fumonisin B1 at Six Different Doses on Female BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo toxicity studies of fusarium mycotoxins in the last decade: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumonisin B4: A Toxicological Deep Dive for the Research Professional

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumonisin B4 (FB4) is a mycotoxin produced by several species of Fusarium and Aspergillus fungi, commonly found as a contaminant in maize and other agricultural commodities. Structurally similar to other B-series fumonisins, particularly Fumonisin B1 (FB1), FB4's primary mechanism of toxicity lies in its potent inhibition of ceramide synthase, a critical enzyme in the sphingolipid biosynthesis pathway. This disruption leads to a cascade of cellular dysfunctions, including altered cell signaling, apoptosis, and oxidative stress. While FB1 is the most studied of the fumonisins, emerging research on FB4 indicates a comparable toxicological profile in some model systems. This guide provides a comprehensive review of the current literature on FB4 toxicology, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to support ongoing research and drug development efforts. Significant knowledge gaps remain, particularly concerning in vivo toxicity in mammalian models, highlighting critical areas for future investigation.

Introduction to this compound

This compound is a member of the fumonisin family of mycotoxins, which are characterized by a long aminopolyol backbone. First described in 1991, FB4 is structurally analogous to Fumonisin B2 (FB2) and Fumonisin B3 (FB3) but lacks a hydroxyl group at the C-10 position compared to FB1.[1] Fumonisins are frequent contaminants of corn and corn-based products, posing a potential health risk to both humans and animals.[2][3] The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B carcinogen, possibly carcinogenic to humans, and due to the shared mechanism of action, this concern extends to other fumonisins like FB4.

Mechanism of Action: Inhibition of Ceramide Synthase

The principal molecular mechanism of action for all B-series fumonisins, including FB4, is the competitive inhibition of ceramide synthase (sphingosine N-acyltransferase).[1][4] This enzyme is pivotal in the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide, a precursor to ceramides and complex sphingolipids.

The structural similarity of fumonisins to the sphingoid bases, sphinganine and sphingosine, allows them to bind to the active site of ceramide synthase, thereby blocking its function. This inhibition leads to two primary metabolic consequences:

-

Accumulation of Sphingoid Bases: Upstream substrates, primarily sphinganine and its metabolite sphingosine, accumulate within the cell. Elevated levels of these bioactive molecules are linked to disruptions in cell growth, differentiation, and apoptosis.

-

Depletion of Complex Sphingolipids: The downstream synthesis of ceramides and more complex sphingolipids, such as sphingomyelin and glycosphingolipids, is significantly reduced. These lipids are essential components of cell membranes and are involved in critical cell signaling pathways.